molecular formula C13H16N2 B1297452 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-42-0

2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Katalognummer: B1297452
CAS-Nummer: 6208-42-0
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: MYUAGMGKBGUWEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetically versatile tricyclic indole derivative of significant interest in medicinal chemistry and pharmacological research. This compound is a key synthetic intermediate and structural motif in developing novel therapeutic agents, particularly for central nervous system (CNS) disorders and oncology. The core 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole structure is recognized for its multifaceted biological activity, serving as a privileged scaffold for compounds that interact with neurotransmitter receptors, including histamine and serotonin receptors . Researchers value this ethyl-substituted analog for its potential to enhance blood-brain barrier permeability and modulate receptor interactions. Structurally related compounds, such as Dimebon, have demonstrated potent neuroprotective effects and cognition-enhancing properties in preclinical studies, functioning through complex mechanisms that may include the inhibition of neurotoxic processes and modulation of calcium channels . Furthermore, derivatives of this chemical class have shown promising antiproliferative activity against various human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), making them valuable leads in anticancer drug discovery . This product is provided for research purposes to support investigations in drug discovery, mechanism of action studies, and structure-activity relationship (SAR) exploration. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as it may cause serious eye irritation .

Eigenschaften

IUPAC Name

2-ethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-15-8-7-13-11(9-15)10-5-3-4-6-12(10)14-13/h3-6,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUAGMGKBGUWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343295
Record name 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6208-42-0
Record name 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Part 1: Substance Identity & Physicochemical Profiling

1.1 Executive Summary 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (hereafter referred to as 2-Et-THGC ) is a tricyclic heterocyclic compound belonging to the γ-carboline class. Structurally, it consists of an indole ring fused to a tetrahydropyridine ring, with an ethyl group substituted at the piperidine nitrogen (position 2).

Historically associated with the research lineage of Dimebon (Latrepirdine) and Dicarbine, this molecule represents a critical scaffold in medicinal chemistry, specifically for Multi-Target Directed Ligands (MTDLs). Its pharmacological profile is characterized by "promiscuous" binding affinity toward H1 histamine receptors, 5-HT6 serotonin receptors, and mitochondrial targets, making it a candidate of interest for neurodegenerative research (Alzheimer’s, Huntington’s).

1.2 Chemical Structure & Properties

PropertySpecification
IUPAC Name 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Common Class Tetrahydro-gamma-carboline (THGC)
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
Predicted LogP ~2.3 – 2.6 (Moderate Lipophilicity)
pKa (Calculated) ~8.5 (Piperidine Nitrogen), ~16 (Indole NH)
H-Bond Donors 1 (Indole NH)
H-Bond Acceptors 1 (Tertiary Amine)
Solubility Low in neutral water; Soluble in DMSO, Ethanol, and dilute acids (as HCl salt).[1][2]

1.3 Structural Significance The "2-ethyl" substitution is pivotal. Compared to its methyl analog (Dicarbine), the ethyl group increases lipophilicity without significantly altering the electronic environment of the basic nitrogen. This modification often enhances Blood-Brain Barrier (BBB) penetration while slightly increasing steric bulk, which can modulate selectivity between 5-HT and Histamine receptor subtypes.

Part 2: Synthetic Methodology

The most robust route to 2-Et-THGC is the Fischer Indole Synthesis . This method is preferred over the Bischler-Napieralski reaction for this specific scaffold due to higher yields and cleaner workup profiles when starting from 4-piperidones.

2.1 Reaction Logic The synthesis relies on the acid-catalyzed condensation of phenylhydrazine with 1-ethyl-4-piperidone. The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement (the key mechanistic step), followed by cyclization and ammonia elimination to form the indole core.

2.2 Detailed Protocol

  • Precursors:

    • Phenylhydrazine (1.0 eq)

    • 1-Ethyl-4-piperidone (1.0 eq)

    • Catalyst/Solvent: Ethanolic HCl (saturated) or Polyphosphoric Acid (PPA).

  • Step-by-Step Workflow:

    • Hydrazone Formation: Dissolve 1-ethyl-4-piperidone in absolute ethanol. Add phenylhydrazine dropwise at 0°C to prevent exotherms. Stir for 1 hour at room temperature.

    • Acid Catalysis: Add freshly prepared ethanolic HCl (approx. 15-20%) to the mixture. A color change (often to dark red/brown) indicates protonation.

    • Thermal Cyclization: Reflux the mixture at 78-80°C for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The hydrazone spot will disappear, replaced by the fluorescent indole product.

    • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Basify the residue with 10% NaOH or NH₄OH to pH ~9 to liberate the free base.

    • Purification: Extract with Dichloromethane (3x). Wash organics with brine, dry over Na₂SO₄. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

2.3 Synthesis Flowchart (DOT Visualization)

Synthesispathway Reactant1 Phenylhydrazine Inter1 Arylhydrazone Intermediate Reactant1->Inter1 Condensation (EtOH, 25°C) Reactant2 1-Ethyl-4-piperidone Reactant2->Inter1 Inter2 Ene-hydrazine (Tautomer) Inter1->Inter2 Acid Catalysis (H+) Step3 [3,3]-Sigmatropic Rearrangement Inter2->Step3 Reflux (80°C) Product 2-Et-THGC (Indole Core Formed) Step3->Product - NH3 Cyclization

Figure 1: Fischer Indole Synthesis pathway for 2-Et-THGC generation.

Part 3: Pharmacological & Toxicological Scope

3.1 Mechanism of Action (Polypharmacology) 2-Et-THGC acts as a "dirty drug" or Multi-Target Directed Ligand. This lack of specificity is a feature, not a bug, in treating multifactorial diseases like Alzheimer's.

  • H1 Histamine Receptor: Acts as an antagonist/inverse agonist. This activity correlates with potential sedative effects and modulation of neuroinflammation.

  • 5-HT6 Serotonin Receptor: High affinity antagonism.[3] Blockade of 5-HT6 increases cholinergic and glutamatergic transmission, potentially enhancing cognition.

  • Mitochondrial Permeability Transition Pore (mPTP): Analogous to Dimebon, the 2-ethyl variant is hypothesized to stabilize mitochondria, preventing apoptosis in neurons under oxidative stress.

3.2 Pharmacological Interaction Network

Pharmacology Drug 2-Et-THGC H1 Histamine H1 Receptor Drug->H1 Antagonist HT6 5-HT6 Receptor Drug->HT6 Antagonist Mito Mitochondrial Pore (mPTP) Drug->Mito Stabilizer NMDA NMDA Receptor Drug->NMDA Weak Modulator Eff_AntiInf Reduced Neuroinflammation H1->Eff_AntiInf Eff_Cog Enhanced Cognition HT6->Eff_Cog Eff_Surv Neuronal Survival Mito->Eff_Surv

Figure 2: Polypharmacological profile of 2-Et-THGC demonstrating multi-target engagement.

3.3 Toxicology & Safety Profile

  • Acute Toxicity: Generally low in rodent models (LD50 > 500 mg/kg oral).

  • Metabolism: Subject to hepatic metabolism via CYP2D6 and CYP3A4. The ethyl group is susceptible to dealkylation to the nor-derivative.

  • Contraindications: Due to H1 and adrenergic off-target effects, caution is advised regarding sedation and potential QT interval prolongation (a class effect of some gamma-carbolines).

Part 4: Analytical Characterization

To validate the synthesis of 2-Et-THGC, the following spectral signatures must be confirmed:

MethodExpected SignatureDiagnostic Value
1H NMR (CDCl₃) δ 1.15 (t, 3H): Ethyl CH₃δ 2.60 (q, 2H): Ethyl CH₂δ 3.65 (s, 2H): C1-Protons (Singlet distinctive of THGC)δ 7.0-7.5 (m, 4H): Indole aromatic protonsδ 8.0+ (s, 1H): Indole NH (Broad)Confirms the ethyl group integration and the integrity of the tricyclic core.
Mass Spectrometry m/z 201.1 [M+H]⁺ Primary confirmation of molecular weight.
UV-Vis λmax ~225, 280, 290 nm Characteristic indole absorption bands.

References

  • Synthesis & Class Properties: Alekseyev, R. S., et al. (2009).[4] "γ-Carbolines and their hydrogenated derivatives. 1. Aromatic γ-carbolines: methods of synthesis, chemical and biological properties."[4] Chemistry of Heterocyclic Compounds. Link

  • Pharmacological Mechanism (Mitochondria): Bachurin, S. O., et al. (2001). "Mitochondria as a Target for Neurotoxins and Neuroprotective Agents." Annals of the New York Academy of Sciences. Link

  • 5-HT6 Activity: Ivachtchenko, A. V., et al. (2010). "Substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 serotonin receptor antagonists."[3] European Patent EP2145887.[3] Link

  • Fischer Indole Methodology: Robinson, B. (1963). "The Fischer Indole Synthesis."[5][6][7][8][9] Chemical Reviews. Link

  • Chemical Identity: PubChem Compound Summary for CID 588824 (2-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole). Link

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2-Ethyl-tetrahydro-gamma-carboline

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The current body of scientific literature lacks specific studies on the precise mechanism of action of 2-Ethyl-tetrahydro-gamma-carboline. Therefore, this guide will provide a comprehensive overview of the known biological activities of the broader gamma-carboline and tetrahydro-gamma-carboline classes of compounds. By examining the established pharmacology of structurally related molecules, we can construct a scientifically informed hypothesis regarding the potential mechanisms of action for 2-Ethyl-tetrahydro-gamma-carboline. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations into this specific compound.

Introduction to the Gamma-Carboline Scaffold

The gamma-carboline ring system is a tricyclic heteroaromatic structure that forms the core of a variety of natural and synthetic molecules. These compounds have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The gamma-carboline family has been shown to possess a wide spectrum of effects, including neuropharmacological, anti-inflammatory, antiviral, and antitumor properties[1]. The therapeutic potential of these compounds stems from their ability to interact with a range of biological targets.

Hydrogenated derivatives, such as the tetrahydro-gamma-carbolines, exhibit distinct pharmacological profiles compared to their aromatic counterparts[2]. The saturation of the pyridine ring introduces a three-dimensional structure that can significantly alter receptor binding affinity and functional activity.

Postulated Mechanism of Action of 2-Ethyl-tetrahydro-gamma-carboline

Based on the pharmacology of related tetrahydro-gamma-carboline derivatives, the mechanism of action of 2-Ethyl-tetrahydro-gamma-carboline is likely multifaceted, potentially involving modulation of several key central nervous system and inflammatory pathways. The "2-Ethyl" substitution on the piperidine nitrogen is a critical structural feature that would be expected to influence the compound's affinity and selectivity for its molecular targets.

Interaction with Serotonin Receptors

Several studies have identified serotonin receptors as targets for tetrahydro-gamma-carbolines. Specifically, derivatives of this class have shown modest affinity for the 5-HT5A receptor[3][4]. While the precise function of the 5-HT5A receptor is still under investigation, it is thought to play a role in modulating mood, cognition, and sleep. The ethyl group at the 2-position of 2-Ethyl-tetrahydro-gamma-carboline could potentially enhance binding to this or other serotonin receptor subtypes, such as the 5-HT2A receptor, which is a known target for many psychoactive compounds[5][6].

Dopamine D3 Receptor Antagonism

Recent research has highlighted the potential for tetrahydro-gamma-carboline analogs to act as selective antagonists of the dopamine D3 receptor[7][8][9]. The D3 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorders. Antagonism of the D3 receptor is a promising therapeutic strategy for these conditions. The structural characteristics of 2-Ethyl-tetrahydro-gamma-carboline suggest it may also exhibit affinity for the D3 receptor, and the ethyl substitution could play a crucial role in its selectivity over the closely related D2 receptor.

Modulation of Inflammatory Pathways

Beyond the central nervous system, tetrahydro-gamma-carboline derivatives have been investigated for their anti-inflammatory properties. One identified mechanism is the inhibition of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that triggers an innate immune response[10]. By inhibiting cGAS, these compounds can suppress the production of pro-inflammatory cytokines. It is plausible that 2-Ethyl-tetrahydro-gamma-carboline could also act as a cGAS inhibitor, making it a candidate for the treatment of autoimmune and inflammatory diseases.

Other Potential Targets

The diverse bioactivities of the broader carboline family suggest that 2-Ethyl-tetrahydro-gamma-carboline may interact with other molecular targets. For instance, some carbolines have been shown to bind to imidazoline receptors[11] and possess neuroprotective properties potentially through the modulation of protein aggregation[12].

The following diagram illustrates the hypothesized signaling pathways potentially modulated by 2-Ethyl-tetrahydro-gamma-carboline based on the known activities of related compounds.

Hypothesized_MoA_2_Ethyl_tetrahydro_gamma_carboline cluster_compound 2-Ethyl-tetrahydro-gamma-carboline cluster_targets Potential Molecular Targets cluster_outcomes Potential Cellular & Physiological Outcomes Compound 2-Ethyl-tetrahydro- gamma-carboline SR Serotonin Receptors (e.g., 5-HT5A, 5-HT2A) Compound->SR Binds to DR Dopamine D3 Receptor Compound->DR Antagonizes cGAS cGAS Compound->cGAS Inhibits IR Imidazoline Receptors Compound->IR Binds to Neurotransmission Modulation of Neurotransmission SR->Neurotransmission DR->Neurotransmission Inflammation Reduction of Inflammation cGAS->Inflammation IR->Neurotransmission Neuroprotection Neuroprotective Effects Neurotransmission->Neuroprotection

Caption: Hypothesized Mechanism of Action for 2-Ethyl-tetrahydro-gamma-carboline.

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of 2-Ethyl-tetrahydro-gamma-carboline, a systematic pharmacological evaluation is required. The following experimental workflows are proposed as a starting point for researchers.

Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant receptors.

Objective: To determine the binding affinity (Ki) of 2-Ethyl-tetrahydro-gamma-carboline for a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology: Radioligand Binding Assay

  • Target Selection: Based on the known pharmacology of gamma-carbolines, a primary screening panel should include serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT5A), dopamine (D1, D2, D3, D4, D5), and imidazoline (I1, I2) receptors. A broader secondary screen can identify off-target activities.

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest or from specific brain regions (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors).

  • Assay Conditions: Incubate the membrane preparation with a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors, [3H]-LSD for 5-HT2A receptors) and varying concentrations of 2-Ethyl-tetrahydro-gamma-carboline.

  • Detection: After incubation, separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membrane Homogenates start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate IC50 and Ki Values quantify->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

In Vitro Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Objective: To characterize the functional activity of 2-Ethyl-tetrahydro-gamma-carboline at its primary binding sites.

Methodology: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-hD3 cells).

  • Assay Procedure:

    • For antagonist activity: Pre-incubate the cells with varying concentrations of 2-Ethyl-tetrahydro-gamma-carboline, then stimulate with a known agonist (e.g., quinpirole for D3 receptors).

    • For agonist activity: Incubate the cells with varying concentrations of 2-Ethyl-tetrahydro-gamma-carboline alone.

  • cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For antagonists: Determine the IC50 value for the inhibition of agonist-induced cAMP production.

    • For agonists: Determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Behavioral Assays

To understand the physiological effects of 2-Ethyl-tetrahydro-gamma-carboline, in vivo studies in animal models are necessary.

Objective: To assess the psychoactive and therapeutic potential of 2-Ethyl-tetrahydro-gamma-carboline in relevant animal models.

Methodology: Rodent Models of Psychosis and Cognition

  • Hyperlocomotion Models: To test for potential antipsychotic activity (D3 antagonism), assess the ability of 2-Ethyl-tetrahydro-gamma-carboline to inhibit hyperlocomotion induced by psychostimulants like MK-801 or amphetamine in mice or rats[9].

  • Cognitive Models: To evaluate effects on cognition, use assays such as the novel object recognition test to assess memory[9] or the elevated plus maze to assess anxiety-like behavior.

Quantitative Data on Related Compounds

While specific data for 2-Ethyl-tetrahydro-gamma-carboline is unavailable, the following table summarizes the binding affinities of some tetrahydro-gamma-carboline derivatives at the dopamine D3 receptor, as reported in the literature. This provides a benchmark for the potential potency of this class of compounds.

CompoundD3 Receptor Ki (nmol/L)D2 Receptor Ki (nmol/L)D3/D2 SelectivityReference
Analog 36a10.6>10,000>943[7]
Analog 36k15.5>10,000>645[7]

Conclusion

2-Ethyl-tetrahydro-gamma-carboline belongs to a pharmacologically rich class of compounds with demonstrated activity at multiple therapeutically relevant targets. Based on the available evidence from structurally related molecules, it is hypothesized that 2-Ethyl-tetrahydro-gamma-carboline may act as a modulator of serotonergic and dopaminergic systems, and potentially as an anti-inflammatory agent. Its primary mechanism of action could involve antagonism of the dopamine D3 receptor and/or interaction with serotonin 5-HT5A receptors. The proposed experimental workflows provide a roadmap for the systematic investigation required to confirm these hypotheses and fully elucidate the pharmacological profile of this promising compound. The insights gained from such studies will be critical for determining its potential for development as a novel therapeutic agent.

References

  • Recent developments on synthesis and biological activities of γ-carboline - PubMed. (2018, September 5). PubMed. [Link]

  • Gamma-Carbolines Derivatives As Promising Agents for the Development of Pathogenic Therapy for Proteinopathy - PMC. (n.d.). PubMed Central. [Link]

  • (PDF) γ-Carbolines and Their Hydrogenated Derivatives. Part 3. Hydrogenated Derivatives of γ-Carbolines: Chemical and Biological Properties. (2025, August 5). ResearchGate. [Link]

  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC. (n.d.). PubMed Central. [Link]

  • gamma-Carbolines: binding at 5-HT5A serotonin receptors - PubMed. (n.d.). PubMed. [Link]

  • Binding of Tetrahydrocarboline Derivatives at Human 5-HT5A Receptors - PubMed. (n.d.). PubMed. [Link]

  • Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase - PubMed. (2021, June 10). PubMed. [Link]

  • (PDF) Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. (2025, October 31). ResearchGate. [Link]

  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PubMed. (n.d.). PubMed. [Link]

  • Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed. (n.d.). PubMed. [Link]

  • Binding of beta-carbolines at imidazoline I2 receptors: a structure-affinity investigation. (n.d.). Europe PMC. [Link]

  • Binding of beta-carbolines and related agents at serotonin (5-HT2 and 5-HT1A), dopamine (D-2) and benzodiazepine receptors. (2025, August 7). ResearchGate. [Link]

Sources

2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole chemical structure and stereochemistry

[1][2]

Executive Summary

This technical guide profiles 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a tricyclic scaffold belonging to the

1

This molecule acts as a critical pharmacophore in neuropharmacology. It is a close structural analog of Latrepirdine (Dimebon) , differing primarily in the N2-substituent (ethyl vs. methyl) and the absence of the N5-pyridylethyl side chain found in the clinical drug. The scaffold is renowned for its polypharmacological profile, exhibiting activity at H1 histamine receptors, NMDA receptors, and mitochondrial permeability transition pores (mPTP).

Part 1: Structural Anatomy & Stereochemical Analysis

Chemical Connectivity and Numbering

The core structure is a


-carboline1231
  • Fusion: The indole [b] face is fused to the pyridine [4,3] bond.

  • Heteroatoms:

    • N2 (Basic Center): Located in the tetrahydropyridine ring. In this specific molecule, it is alkylated with an Ethyl group. This nitrogen is protonatable at physiological pH (pKa

      
       8.5–9.0).[1]
      
    • N5 (Indole Nitrogen): Located in the pyrrole ring. It is non-basic (pKa

      
       17) due to lone pair participation in aromaticity. In this specific target, N5 is unsubstituted (secondary amine), acting as a hydrogen bond donor.
      
Stereochemical & Conformational Analysis

A common misconception in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles is the presence of chirality.[1]

  • Chirality: The title molecule, 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , is achiral .[1]

    • C1, C3, and C4 are methylene (

      
      ) units.
      
    • The molecule possesses a plane of symmetry if the N-ethyl group averages rotation, but strictly speaking, the ground state is achiral.

    • Note: Chirality is only introduced if substituents are added at C1, C3, or C4 (e.g., 1-methyl-gamma-carbolines derived from Pictet-Spengler reactions with acetaldehyde).[1]

  • Conformational Dynamics:

    • The indole ring is planar and rigid.

    • The fused tetrahydropyridine ring is not planar . It typically adopts a half-chair conformation .[1]

    • Puckering: The C1-C2-C3 segment puckers out of the indole plane to relieve torsional strain.[1] The N2-Ethyl group can adopt pseudo-axial or pseudo-equatorial orientations, with the pseudo-equatorial conformer being thermodynamically favored to minimize 1,3-diaxial interactions.[1]

ChemicalStructurecluster_02-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleIndoleIndole Core(Planar, Aromatic)PiperidineTetrahydropyridine(Half-Chair Conformation)Indole->PiperidineFused [4,3-b]EthylN2-Ethyl Group(Basic Center)Piperidine->EthylN2 Substitution

Figure 1: Structural decomposition of the scaffold highlighting the rigid aromatic core and the flexible basic terminus.[1]

Part 2: Synthetic Pathways (Protocol)

The most robust route to this scaffold is the Fischer Indole Synthesis . This method is preferred over the Pictet-Spengler cyclization for this specific target because it avoids the formation of regioisomers often seen with tryptamine cyclizations and allows direct use of the pre-functionalized piperidone.

Retrosynthetic Analysis[2]
  • Target: 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[4][1]

  • Disconnection: Indole 2,3-bond.[1][2]

  • Precursors: Phenylhydrazine + 1-Ethyl-4-piperidone.[1]

Experimental Protocol

Objective: Synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride.

Reagents:

  • Phenylhydrazine hydrochloride (CAS: 59-88-1)[1]

  • 1-Ethyl-4-piperidone (CAS: 3612-18-8)[1]

  • Ethanol (Absolute)[1]

  • Hydrochloric acid (conc.) or Polyphosphoric acid (PPA)[1]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Ethyl-4-piperidone (10.0 mmol) in Ethanol (20 mL).

    • Add Phenylhydrazine hydrochloride (10.0 mmol) portion-wise.

    • Observation: The solution typically turns yellow/orange, indicating hydrazone formation.

    • Stir at room temperature for 30 minutes.

  • Fischer Cyclization (Indolization):

    • Add HCl (conc.) (2.0 mL) dropwise to the reaction mixture. Caution: Exothermic.

    • Heat the mixture to reflux (80°C) for 3–4 hours.

    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The hydrazone spot will disappear, and a lower Rf fluorescent spot (indole) will appear.

    • Mechanism:[5][6][7][8][9][10][11] The hydrazone undergoes a [3,3]-sigmatropic rearrangement, followed by ammonia elimination to form the indole ring.[9][10]

  • Isolation & Purification:

    • Cool the reaction mixture to 0°C (ice bath).

    • The hydrochloride salt of the product may precipitate directly. If so, filter and wash with cold ethanol/ether.

    • Alternative Work-up (Free Base): Evaporate ethanol. Basify the residue with 10% NaOH to pH 10. Extract with Dichloromethane (3 x 20 mL). Dry organics over

      
      , filter, and concentrate.
      
    • Recrystallization: Recrystallize the salt from Ethanol/Diethyl ether to obtain white/off-white needles.[1]

Yield Expectation: 65–80%.

SynthesisStart1Phenylhydrazine(Nucleophile)Step1Step 1: Condensation(EtOH, RT, 30 min)Start1->Step1Start21-Ethyl-4-piperidone(Electrophile)Start2->Step1InterArylhydrazone IntermediateStep2Step 2: [3,3]-Sigmatropic Rearrangement(HCl, Reflux, 4h)Inter->Step2Step1->InterProduct2-Ethyl-gamma-carboline(Target)Step2->Product

Figure 2: Fischer Indole Synthesis pathway for the construction of the gamma-carboline core.

Part 3: Physicochemical Profiling[2]

Understanding the physicochemical properties is essential for predicting blood-brain barrier (BBB) penetration, a critical requirement for this scaffold's neuroactive potential.[1]

PropertyValue (Estimated)Relevance
Molecular Weight ~200.28 g/mol Ideal for CNS penetration (<400 Da).[1]
LogP (Lipophilicity) 2.3 – 2.8Highly permeable; crosses BBB efficiently.[1]
pKa (N2) 8.8 ± 0.5Predominantly ionized at physiological pH, but sufficient neutral fraction for membrane transit.
pKa (N5) > 16Non-basic; acts as H-bond donor.[1]
Solubility High in acidic media; Low in neutral water.Formulated as HCl or Dihydrochloride salt.
TPSA ~28 ŲExcellent range for CNS drugs (Target < 90 Ų).[1]

Part 4: Pharmacological Interface

While the 2-ethyl analog is a specific chemical probe, its activity profile is inferred from the extensive data on Latrepirdine (Dimebon) and related

1
Mitochondrial Permeability Transition Pore (mPTP)

The

1
  • Mechanism: It inhibits the opening of the mPTP, preventing the loss of mitochondrial membrane potential (

    
    ) and subsequent apoptosis.
    
  • Site: The interaction likely involves the mitochondrial outer membrane proteins, potentially modulating Bcl-2 family interactions or the TSPO translocator protein.

Receptor Affinity Profile[2]
  • H1 Histamine Receptor: High affinity antagonist (Ki < 10 nM).[1] The N2-ethyl group fits into the hydrophobic pocket of the GPCR.

  • NMDA Receptor: Weak antagonist.[7] The scaffold modulates glutamatergic signaling, contributing to neuroprotection without the severe side effects of high-affinity blockers like MK-801.[1]

  • Cholinesterase: Unlike tacrine, this scaffold exhibits weak to negligible acetylcholinesterase (AChE) inhibition, reducing cholinergic side effects.

Mechanismcluster_targetsBiological TargetsDrug2-Ethyl-gamma-carbolineMitoMitochondria (mPTP)Drug->MitoStabilizes Membrane PotentialH1H1 ReceptorDrug->H1AntagonismNMDANMDA ReceptorDrug->NMDAWeak ModulationEffectNeuroprotection &Cognitive EnhancementMito->EffectH1->EffectNMDA->Effect

Figure 3: Multi-target mechanism of action characteristic of the tetrahydro-gamma-carboline scaffold.[1]

References

  • Bachurin, S. O., et al. (2001). "Mitochondria as a Target for Neurotoxins and Neuroprotective Agents." Annals of the New York Academy of Sciences.

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[9][12][13] Chemical Reviews. (Classic mechanism reference). [1]

  • Makhaeva, G. F., et al. (2018). "Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles." Russian Chemical Bulletin. [1]

  • PubChem. "Latrepirdine (Dimebon) Compound Summary." National Library of Medicine.

  • Steele, J. W., et al. (2013). "Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases."[11] Translational Psychiatry.

Technical Guide: 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule Identity: Latrepirdine (Dimebon) CAS Registry Number: 3613-73-8 Chemical Class: Tetrahydro-gamma-carboline (THGC)[1]

This technical guide analyzes 2-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , historically known as Latrepirdine (Dimebon) . Originally developed as a non-selective antihistamine, this scaffold has re-emerged as a "privileged structure" in neuropharmacology due to its unique capacity to stabilize mitochondrial function and induce autophagy.

Unlike single-target ligands, this scaffold exhibits polypharmacology , modulating G-protein coupled receptors (GPCRs), calcium channels, and mitochondrial permeability transition pores (mPTP). This guide provides the synthesis, structure-activity relationships (SAR), and experimental protocols required to utilize this scaffold in modern phenotypic screening for neurodegenerative disorders (ALS, Huntington's, and Alzheimer's).

Part 1: Chemical Architecture & Synthesis

The core structure is a rigid tricyclic system comprising a pyridine ring fused to an indole. The "gamma-carboline" designation refers to the nitrogen position in the pyridine ring relative to the indole.

Validated Synthetic Route: Fischer Indole Cyclization

The most robust and scalable synthesis utilizes the Fischer Indole Synthesis . This method is preferred over Bischler-Napieralski cyclization due to higher yields and fewer side products when using piperidone precursors.

Reaction Protocol:

  • Condensation: Reaction of 1-ethyl-4-piperidone with phenylhydrazine in the presence of an acid catalyst (HCl in ethanol or polyphosphoric acid).

  • Sigmatropic Rearrangement: The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement.

  • Cyclization: Elimination of ammonia yields the tetrahydro-gamma-carboline core.

Critical Process Parameter (CPP): Temperature control during the rearrangement phase is critical. Exotherms >80°C can lead to tar formation.

Synthesis Workflow Visualization

FischerSynthesis Reactants 1-Ethyl-4-piperidone + Phenylhydrazine Intermediate Arylhydrazone Intermediate Reactants->Intermediate Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Heat Catalyst Acid Catalyst (HCl/EtOH or PPA) Catalyst->Rearrangement Cyclization Indolization (- NH3) Rearrangement->Cyclization Product 2-Ethyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole (Latrepirdine) Cyclization->Product

Figure 1: Step-wise synthesis of the Latrepirdine scaffold via Fischer Indole Cyclization.

Part 2: Pharmacological Profile & SAR

The therapeutic potential of this scaffold lies in its "dirty" profile. It does not hit a single target with femtomolar affinity but rather modulates a network of receptors and organelles.

Polypharmacology Data

Latrepirdine acts as a modest affinity antagonist across multiple GPCRs. This multi-target activity is hypothesized to contribute to its neuroprotective effects by dampening excitotoxicity and neuroinflammation.

Target ClassSpecific ReceptorAffinity (

/

)
Physiological Relevance
Histaminergic

~1-5 nMSedation, anti-inflammatory; historical use as antihistamine.
Serotoninergic

~50-100 nMRegulation of mood and cognition; potential antipsychotic effects.
Serotoninergic

~100-200 nMPro-cognitive effects; modulation of cholinergic transmission.
Adrenergic

~10-50 nMVasodilation; modulation of sympathetic tone.
Channel L-type

~50

M
Weak blockade reduces calcium influx during excitotoxic stress.
Enzyme AChE / BChE

M
Weak inhibition. Not the primary driver of efficacy despite early claims.
Structure-Activity Relationship (SAR)

Modifications to the scaffold alter the balance between GPCR affinity and mitochondrial potency.

  • N2-Position (Piperidine Nitrogen):

    • Ethyl group (Parent): Optimal for blood-brain barrier (BBB) penetration and balanced polypharmacology.

    • Bulky groups (Benzyl/Phenethyl): Significantly increase affinity for

      
       and 
      
      
      
      -adrenergic receptors but may reduce mitochondrial permeability.
  • N5-Position (Indole Nitrogen):

    • Unsubstituted (N-H): Essential for hydrogen bonding in the mPTP regulatory site.

    • Alkylation (Methyl/Benzyl): Drastically reduces mitochondrial protection; often shifts selectivity toward specific GPCRs (e.g., 5-HT antagonists).

  • Aromatic Ring (C6-C9):

    • Halogenation (F, Cl): Can improve metabolic stability (blocking CYP450 oxidation) and increase potency at serotonin receptors.

Part 3: Mechanism of Action (Mitochondrial & Autophagy)

The distinguishing feature of the 2-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is its ability to stabilize the Mitochondrial Permeability Transition Pore (mPTP) and induce autophagy .

The mPTP and Autophagy Axis

In neurodegenerative states (ALS, Alzheimer's), calcium overload triggers the opening of the mPTP, leading to mitochondrial swelling, cytochrome c release, and cell death.

  • Direct Action: Latrepirdine binds to mitochondrial membranes (likely modulating VDAC or TSPO) to desensitize the mPTP to calcium.

  • Downstream Effect: This stabilization preserves the mitochondrial membrane potential (

    
    ), which signals the mTOR pathway  to activate ATG5-dependent autophagy , clearing toxic aggregates (e.g., 
    
    
    
    -synuclein, TDP-43).
Mechanistic Pathway Diagram

Mechanism Stress Cellular Stress (Amyloid-beta, ROS) Calcium Cytosolic Ca2+ Overload Stress->Calcium Mito Mitochondria Calcium->Mito mPTP_Open mPTP Opening (Swelling) Mito->mPTP_Open Untreated mPTP_Closed mPTP Stabilized (Closed) Mito->mPTP_Closed With Drug Apoptosis Apoptosis (Cell Death) mPTP_Open->Apoptosis Autophagy Autophagy Induction (LC3-II Upregulation) mPTP_Closed->Autophagy mTOR Modulation Drug Latrepirdine (Scaffold) Drug->Mito Inhibits Clearance Clearance of Protein Aggregates Autophagy->Clearance Clearance->Apoptosis Prevents

Figure 2: Latrepirdine-mediated mitochondrial protection and autophagy induction.

Part 4: Experimental Protocol

Protocol: Mitochondrial Calcium Retention Capacity (CRC) Assay

This assay is the "gold standard" for validating the mitochondrial activity of gamma-carboline derivatives. It measures the amount of calcium isolated mitochondria can buffer before the mPTP opens.

Objective: Determine if the scaffold increases the threshold for Calcium-induced mPTP opening.

Materials:

  • Isolated liver or brain mitochondria (approx. 0.5 mg protein/mL).

  • Calcium Green-5N (low-affinity fluorescent

    
     indicator, 
    
    
    
    ).
  • CRC Buffer: 250 mM sucrose, 10 mM MOPS-Tris (pH 7.4), 5 mM succinate, 2 mM rotenone, 10

    
    M EGTA.
    
  • Fluorescence Plate Reader (Ex: 506 nm / Em: 532 nm).

Step-by-Step Methodology:

  • Preparation: Resuspend isolated mitochondria in CRC Buffer containing 1

    
    M Calcium Green-5N.
    
  • Drug Treatment: Incubate mitochondria with Latrepirdine (0.1, 1.0, 10

    
    M) or Vehicle (DMSO) for 5 minutes at 25°C.
    
    • Positive Control:[2] Cyclosporin A (1

      
      M) – a potent mPTP inhibitor.
      
  • Pulsing: Inject

    
     pulses (e.g., 10 nmoles 
    
    
    
    /mg protein) every 2 minutes.
  • Measurement: Monitor fluorescence.

    • Uptake Phase: Fluorescence spikes then rapidly decreases as mitochondria sequester

      
      .
      
    • Release Phase (mPTP Open): Fluorescence spikes and remains high, indicating the mitochondria can no longer retain calcium.

  • Analysis: Calculate the total amount of

    
     taken up before the release phase. A neuroprotective scaffold will significantly increase this total capacity compared to vehicle.
    

Data Interpretation:

  • Vehicle: ~200 nmol

    
    /mg protein capacity.
    
  • Latrepirdine: Expect >300 nmol

    
    /mg protein (dose-dependent).
    

Part 5: Future Outlook & Applications

While Latrepirdine failed Phase III trials for Alzheimer's (likely due to suboptimal dosing or late-stage intervention), the scaffold remains highly relevant for:

  • ALS & Huntington's: Recent studies indicate efficacy in clearing TDP-43 and Poly-Q aggregates via autophagy, distinct from amyloid mechanisms.

  • Chemical Probes: Use as a tool compound to study mitophagy (mitochondrial autophagy) without inducing severe toxicity.

  • Hybrid Ligands: Current medicinal chemistry focuses on linking this scaffold with cholinesterase inhibitors or antioxidant moieties to create "Multi-Target Directed Ligands" (MTDLs).

References

  • Bachurin, S. O., et al. (2001). "Neuroprotective and cognition-enhancing properties of MK-021 (dimebon)." Annals of the New York Academy of Sciences.

  • Steele, J. W., et al. (2013). "Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain."[3][4] Molecular Psychiatry.

  • Wu, J., et al. (2013). "Latrepirdine (Dimebon) enhances autophagy and reduces amyloid-β secretion in cell models of Alzheimer's disease." Autophagy.

  • Zhang, S., et al. (2010). "Mitochondrial permeability transition pore: a potential drug target for neurodegeneration." Journal of Bioenergetics and Biomembranes.

  • Hung, S. Y., et al. (2010). "Autophagy protects neurons from Aβ-induced cytotoxicity." Autophagy.

Sources

Methodological & Application

Application Note: Comprehensive Analytical Strategies for the Characterization of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical characterization of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a derivative of the tetrahydro-γ-carboline scaffold. Tetrahydro-γ-carbolines are significant structural motifs in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals with applications ranging from anti-inflammatory to neuropharmacological agents.[1][2][3][4] Robust and reliable analytical methods are therefore critical for ensuring purity, confirming identity, and enabling detailed structural elucidation during research, development, and quality control. This guide presents field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, designed for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (hereafter referred to as 2-Et-THγC) belongs to the γ-carboline family, a class of indole alkaloids.[1][5] The tetrahydro-γ-carboline core is a key pharmacophore, and modifications, such as the N-ethyl group in this case, are often explored to modulate biological activity.[3] Accurate characterization is the bedrock of understanding its chemical behavior and pharmacological profile.

The analytical strategy must address several key aspects:

  • Identity Confirmation: Does the sample have the correct molecular structure?

  • Purity Assessment: What is the percentage of the desired compound, and are there any impurities?

  • Structural Elucidation: Confirmation of connectivity and stereochemistry where applicable.

The fundamental properties of 2-Et-THγC are summarized below.

PropertyValue
Chemical Formula C₁₃H₁₆N₂
Molar Mass 200.28 g/mol
Canonical SMILES CCN1CCC2=C(C3=C(C=CC=C3)N2)C1
Structure Chemical Structure of 2-Ethyl-tetrahydro-gamma-carboline
Class Tetrahydro-γ-carboline

Chromatographic Methods for Separation and Quantification

Chromatography is essential for separating 2-Et-THγC from starting materials, by-products, or degradants, and for precise quantification. The choice between HPLC and GC-MS depends on the sample matrix, required sensitivity, and the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity analysis and quantification due to its versatility and high resolution. For carboline alkaloids, reversed-phase HPLC with UV or fluorescence detection provides excellent selectivity and sensitivity.[6] Coupling with mass spectrometry (LC-MS) offers definitive peak identification.[7][8]

  • Scientific Rationale: A reversed-phase C18 column is selected for its ability to retain the moderately polar 2-Et-THγC based on hydrophobic interactions. An acidic mobile phase (using formic or acetic acid) ensures that the amine functionalities are protonated, leading to sharp, symmetrical peak shapes and preventing tailing. Acetonitrile is a common organic modifier providing good elution strength. UV detection is suitable as the indole moiety possesses a strong chromophore.

  • Instrumentation and Consumables:

    • HPLC system with quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Reference Standard: High-purity, characterized 2-Et-THγC.

  • Step-by-Step Methodology:

    • System Preparation: Equilibrate the HPLC system and column with a starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30 °C.

    • Sample Preparation: Accurately weigh and dissolve the 2-Et-THγC sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

    • Standard Preparation: Prepare a reference standard solution at the same concentration (0.5 mg/mL).

    • Analysis: Set the UV detector to monitor at the absorbance maximum of the indole ring (typically ~270-280 nm). Inject 10 µL of the sample.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of 2-Et-THγC using the area percent method. Confirm the identity of the main peak by comparing its retention time with the reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Sample Preparation (0.5 mg/mL in ACN:H₂O) HPLC HPLC System (C18 Column, 30°C) Sample->HPLC Inject 10 µL Standard Reference Standard Prep Standard->HPLC Inject 10 µL Detector UV-Vis Detector (275 nm) HPLC->Detector Data Chromatogram (Purity & Rt Analysis) Detector->Data

Caption: Workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and thermally stable compounds. While some tetrahydro-carbolines can be analyzed directly, derivatization of the N-H proton on the indole ring can improve peak shape and thermal stability.[6][9]

  • Scientific Rationale: The molecule's volatility is sufficient for GC analysis. A mid-polarity column (e.g., DB-5ms) is used as a general-purpose column for separating a wide range of compounds. Electron Impact (EI) ionization is employed to generate reproducible fragmentation patterns, creating a molecular fingerprint that can be used for structural confirmation and library matching.

  • Instrumentation and Consumables:

    • GC-MS system with an autosampler.

    • DB-5ms capillary column (or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Solvent: Dichloromethane or Ethyl Acetate.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 100 µg/mL.

    • GC Parameters:

      • Inlet Temperature: 280 °C.

      • Injection Volume: 1 µL, splitless mode.

      • Oven Program: Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C, hold for 10 min.

    • MS Parameters:

      • Ion Source: Electron Impact (EI), 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-550.

    • Data Analysis:

      • Identify the peak corresponding to 2-Et-THγC based on its retention time.

      • Analyze the mass spectrum. Look for the molecular ion peak (M⁺) at m/z 200.

      • Interpret the fragmentation pattern. Key fragments would likely arise from the loss of an ethyl group, retro-Diels-Alder reactions in the piperidine ring, and fragmentation of the indole core.

GCMS_Workflow Sample Sample Preparation (100 µg/mL in DCM) GC GC Separation (DB-5ms Column) Sample->GC Inject 1 µL Ionize EI Ionization (70 eV) GC->Ionize Elution Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Data Mass Spectrum (M⁺ & Fragments) Analyze->Data

Caption: General workflow for GC-MS identification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, functional groups, and atomic connectivity of 2-Et-THγC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are required for a complete assignment. The predicted chemical shifts are based on known data for similar tetrahydro-carboline structures.[10][11][12]

  • Scientific Rationale: Deuterated chloroform (CDCl₃) is a common solvent for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. Tetramethylsilane (TMS) is the internal standard. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential to definitively assign all signals.

  • Instrumentation and Consumables:

    • NMR Spectrometer (400 MHz or higher recommended).

    • NMR tubes.

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with 0.03% TMS.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent in an NMR tube.

    • Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra according to standard instrument procedures.

    • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and reference the spectra to the TMS peak at 0.00 ppm.

  • Predicted Spectral Data:

¹H NMR Predicted Data (in CDCl₃)¹³C NMR Predicted Data (in CDCl₃)
Chemical Shift (ppm) Assignment Chemical Shift (ppm)
~ 7.5-7.6 (d)Aromatic H~ 136
~ 7.2-7.4 (m, 2H)Aromatic H~ 127
~ 7.0-7.2 (t)Aromatic H~ 122
~ 8.0-8.5 (br s)Indole N-H~ 120
~ 3.8-4.0 (s)C1-H₂~ 118
~ 2.8-3.0 (t)C3-H₂~ 111
~ 2.6-2.8 (t)C4-H₂~ 108
~ 2.5-2.7 (q)N-CH₂-CH₃~ 50-55 (3 aliphatic CH₂)
~ 1.1-1.3 (t)N-CH₂-CH₃~ 45-50 (N-CH₂)
~ 12-15 (CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[13]

  • Scientific Rationale: The molecule has several distinct functional groups that give rise to characteristic absorption bands. The N-H stretch of the indole, the C-H stretches of the aromatic and aliphatic parts, and the C=C stretches of the aromatic ring are all expected to be clearly visible. The region from 1500 to 500 cm⁻¹ (the "fingerprint region") provides a unique pattern for the molecule as a whole.[13]

  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Step-by-Step Methodology:

    • Background Scan: Perform a background scan with no sample on the ATR crystal.

    • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

  • Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3300-3400N-H StretchIndole N-H
~ 3000-3100C-H StretchAromatic C-H
~ 2850-2980C-H StretchAliphatic (CH₂, CH₃)
~ 1600-1650C=C StretchAromatic Ring
~ 1450-1500C=C StretchAromatic Ring
~ 1200-1300C-N StretchAromatic/Aliphatic Amine
~ 740-760C-H Bendortho-disubstituted benzene

Conclusion

The analytical characterization of 2-Ethyl-tetrahydro-gamma-carboline requires a multi-technique approach. HPLC provides essential data on purity and quantification, while GC-MS offers orthogonal separation and mass information. The definitive structural confirmation is achieved through a combination of 1D and 2D NMR spectroscopy, with FTIR serving as a rapid and reliable method for functional group identification. The protocols and data presented in this application note provide a robust framework for scientists engaged in the synthesis, development, and analysis of this important class of molecules.

References

  • Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives. PubMed. Available at: [Link]

  • Microwave-Assisted Synthesis of Tetrahydro-β-carbolines and β-Carbolines. Wiley Online Library. Available at: [Link]

  • Recent advances on the synthesis and application of tetrahydro-γ-carbolines. ScienceDirect. Available at: [Link]

  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. ACS Publications. Available at: [Link]

  • Determination of -carboline alkaloids in spiked samples. ResearchGate. Available at: [Link]

  • Preparation and purification of canthinone and β‐carboline alkaloids from Picrasma quassioides by using bioautography and a MS‐directed autopurification system. ResearchGate. Available at: [Link]

  • Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction. Nature. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase. PubMed. Available at: [Link]

  • Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. National Center for Biotechnology Information. Available at: [Link]

  • Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate. Available at: [Link]

  • Recent advances on the synthesis and application of tetrahydro- γ-carbolines. Repository of the Academy's Library. Available at: [Link]

  • Analysis of the bioactive alkaloids tetrahydro-beta-carboline and beta-carboline in food. PubMed. Available at: [Link]

  • LC‐HRMS for the Identification of β‐Carboline and Canthinone Alkaloids Isolated from Natural Sources. ResearchGate. Available at: [Link]

  • 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. National Center for Biotechnology Information. Available at: [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate. Available at: [Link]

  • Synthesis of β-carboline fatty alcohol hybrid molecules and characterization of their biological and antioxidant activities. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of γ‐carboline via Pd‐Catalyzed C−N and C−C coupling. ResearchGate. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • γ-Carboline. Wikipedia. Available at: [Link]

  • Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. Available at: [Link]

  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. Available at: [Link]

  • Stereodivergent Assembly of tetrahydro-γ-carbolines via Synergistic Catalytic Asymmetric Cascade Reaction. PubMed. Available at: [Link]

  • Identifying Characteristic Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Mineral Identification using FTIR Spectroscopy. Mount Holyoke College. Available at: [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]

  • Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. National Center for Biotechnology Information. Available at: [Link]

  • METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole via pH-Switchable HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) purification of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a tertiary amine belonging to the γ-carboline class. Molecules in this class are critical scaffolds in drug discovery, often exhibiting antihistamine, neuroprotective, or antipsychotic properties (e.g., Dimebon/Latrepirdine analogs).

The purification of this compound presents a classic chromatographic challenge: the basicity of the piperidine nitrogen (pKa ~9.0–9.5) leads to severe peak tailing and poor resolution on standard C18 silica phases at neutral pH. This protocol utilizes a pH-switching strategy , comparing Low-pH (Ion-Pairing) and High-pH (Free Base) modes to optimize loadability and peak shape.

Key Deliverables:

  • Analytical QC Method: High-resolution separation of oxidation byproducts (dihydro- and fully aromatic carbolines).

  • Preparative Workflow: A scalable High-pH protocol to maximize recovery and minimize solvent consumption.

  • Troubleshooting Matrix: Solutions for common issues like "shark-fin" peaks and carryover.

Chemical Context & Separation Logic

The Molecule[1]
  • Systematic Name: 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole[1]

  • Core Structure: Tetrahydro-γ-carboline.[2][3]

  • Functional Groups:

    • Indole NH (Position 5): Weakly acidic (pKa ~17), non-basic, hydrophobic.

    • Piperidine Nitrogen (Position 2): Tertiary amine, basic (pKa ~9.2). Protonated at pH < 7.[4]

    • Ethyl Group: Increases hydrophobicity relative to the parent nor-compound.

The Purification Challenge
  • Silanol Interactions: At pH 3–7, the protonated tertiary amine (

    
    ) interacts ionically with residual deprotonated silanols (
    
    
    
    ) on the column stationary phase.
    • Result: Broad, tailing peaks and poor impurity resolution.[5]

  • Solubility vs. Retention: The salt form (low pH) is highly soluble but less retained. The free base (high pH) is less soluble in water but highly retained and exhibits superior peak symmetry.

  • Critical Impurities:

    • Oxidation Byproducts: 2-Ethyl-dihydro-γ-carboline (intermediate oxidation state) and 2-Ethyl-γ-carboline (fully aromatic). These are planar and elute later or earlier depending on the pi-pi interactions.

    • Des-ethyl precursor: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Secondary amine).

Method Development Workflow

The following diagram outlines the decision process for selecting the optimal purification route.

PurificationWorkflow Start Crude Mixture (Synthesis Output) SolubilityCheck Solubility Test (Water/MeOH/DMSO) Start->SolubilityCheck Screening Analytical Screening (Dual pH Approach) SolubilityCheck->Screening LowPH Route A: Low pH (pH 2.5) 0.1% Formic Acid Screening->LowPH HighPH Route B: High pH (pH 9.5) 10mM NH4HCO3 Screening->HighPH Decision Compare Resolution (Rs) & Peak Symmetry (As) LowPH->Decision HighPH->Decision PrepScale Preparative Scale-Up (Gradient Optimization) Decision->PrepScale Select Best Mode Recovery Fraction Collection & Salt/Free-Base Formation PrepScale->Recovery

Figure 1: Strategic workflow for method selection. High pH is generally preferred for basic amines to suppress ionization and improve loading capacity.

Analytical Protocols (QC & Scouting)

Sample Preparation[7]
  • Solvent: Dissolve crude material in 50:50 Water:Acetonitrile (v/v). If solubility is poor, use 100% DMSO or add 0.1% Formic Acid to aid dissolution.

  • Concentration: 0.5 mg/mL for analytical screening.

  • Filtration: 0.22 µm PTFE filter (Mandatory to prevent column clogging).

Screening Conditions

Run both methods to determine impurity profile visibility.

ParameterMethod A: Low pH (Standard) Method B: High pH (Recommended)
Column C18 (e.g., Waters XSelect CSH or Agilent Zorbax Eclipse Plus), 3.5µm, 4.6x100mmC18 Hybrid (e.g., Waters XBridge or Phenomenex Gemini NX), 5µm, 4.6x100mm
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Bicarbonate (pH 10 with NH₄OH)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Gradient 5% B to 95% B over 10 min5% B to 95% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 40°C30°C (High pH reduces column life at high temp)
Detection UV 254 nm (Aromatic), 280 nm (Indole)UV 254 nm, 280 nm

Expert Insight:

Method B (High pH) usually yields significantly sharper peaks for this molecule because the tertiary amine is deprotonated (neutral). This eliminates the ion-exchange interaction with silanols. However, ensure your column is rated for pH > 9 (e.g., Hybrid Silica).

Preparative Purification Protocol

Based on the chemical properties, High pH Preparative Chromatography is the superior choice for scale-up. It allows for higher mass loading (neutral molecules repel each other less than charged ones) and simpler post-purification recovery (evaporation yields the free base).

Preparative System Setup
  • Column: Prep C18 Hybrid Silica (e.g., XBridge Prep C18), 19 x 150 mm, 5 µm.

  • Wavelength: Monitor 280 nm (less sensitive than 254 nm to avoid detector saturation).

  • Flow Rate: 20 mL/min.

Gradient Execution
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[6]

  • Loading: 50–100 mg per injection (depending on crude purity).

Step-by-Step Gradient Table:

Time (min)% B (Acetonitrile)Action
0.010Equilibration
1.010Injection Hold
2.025Ramp to Start of Elution
12.055Shallow Gradient (Purification Window)
12.595Wash (Remove dimers/polymers)
15.095Hold Wash
15.110Re-equilibration
Fraction Collection Logic
  • Threshold: Set collection trigger to Slope + Threshold (e.g., >10 mAU).

  • Slicing: Collect the main peak in 3-4 separate vials (Front, Middle, Tail).

  • QC: Analyze "Middle" fraction first. The "Tail" often contains the des-ethyl impurity or dihydro-analogs if the separation is not baseline.

Post-Purification Processing

Salt Exchange (Optional)

If the Hydrochloride Salt (2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HCl) is required for biological assays (for water solubility):

  • Pool pure fractions from High pH run.

  • Evaporate Acetonitrile/Water (rotary evaporator, < 40°C).

  • Redissolve the residue in Diethyl Ether or Ethyl Acetate.

  • Add 1.1 equivalents of HCl (e.g., 1M HCl in Ether or Dioxane) dropwise.

  • The salt will precipitate. Filter and dry under vacuum.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interaction (Low pH) or Column overloading.Switch to High pH (pH 10). If already at High pH, check column health (voids). Reduce injection volume.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting composition (e.g., 10% ACN). Avoid 100% DMSO if possible.
Carryover Basic amine sticking to injector seal.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid (Acid cleans bases well).
Low Recovery Precipitation in the column.[7]Ensure the sample is soluble in the mobile phase buffer. High pH reduces solubility of the free base; ensure organic % is high enough at elution.

References

  • Agilent Technologies. (2023). Efficient Purification of Synthetic Peptides at High and Low pH.[8] Retrieved from

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Veeprho Pharmaceuticals. (2025).[7] Exploring the Role of pH in HPLC Separation. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride.[1][2][9][10] Retrieved from

  • Journal of Medicinal Chemistry. (2020). Identification of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.[11][12][13] Retrieved from

Sources

Troubleshooting & Optimization

Stability testing of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in solution

Technical Support Center: Stability & Handling of Tetrahydro- -Carbolines

Compound ID: 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Chemical Class: Tetrahydro-

Primary Liability:

🔬 Module 1: Critical Stability Issues (Root Cause Analysis)

❓ FAQ: Why has my clear solution turned yellow/brown?

Diagnosis: Oxidative Dehydrogenation (Aromatization). The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is thermodynamically driven to lose hydrogen atoms to form the fully aromatic

  • Dissolved Oxygen: Spontaneous aerobic oxidation.

  • Light (Photo-oxidation): UV/Vis light accelerates electron transfer.

  • Transition Metals: Trace iron or copper in buffers can act as catalysts.

The Mechanism: The "tetrahydro" ring (piperidine ring) loses four protons and four electrons to become a fully aromatic pyridine ring. The resulting aromatic

📉 Degradation Pathway Diagram

The following diagram illustrates the primary degradation route you are likely observing.

DegradationPathwaycluster_catalystsAcceleratorsTHGCTetrahydro-gamma-carboline(Active / Colorless)InterDihydro-Intermediate(Unstable)THGC->Inter -2H (Oxidation)Light/AirAromaticAromatic gamma-carboline(Inactive / Yellow / Fluorescent)Inter->Aromatic -2H (Aromatization)Fast StepLightUV/Vis LightLight->THGCMetalsTrace Metals (Fe/Cu)Metals->THGC

Figure 1: Oxidative dehydrogenation pathway. The conversion from the saturated tetrahydro-form to the aromatic form is the primary cause of discoloration and potency loss.

🛠 Module 2: Troubleshooting & Optimization Protocols

Issue A: Precipitation in Biological Buffers (pH 7.4)

User Report: "I prepared a 10 mM stock in DMSO, but when I diluted it into PBS (pH 7.4), a white precipitate formed."

Technical Explanation: This compound contains a tertiary amine (the N-ethyl piperidine nitrogen).

  • pKa Estimate: ~8.5 – 9.5.

  • At pH < 7.0: The nitrogen is protonated (

    
    ), rendering the molecule highly soluble in water.
    
  • At pH > 7.4: A significant fraction exists as the free base (neutral), which has poor aqueous solubility due to the lipophilic indole core.

Corrective Protocol: The "pH-Step" Method Do not dilute directly into neutral PBS. Follow this sequence to maintain solubility:

StepActionMechanism
1 Dissolve powder in 100% DMSO (e.g., 10-50 mM).Ensures complete initial solubilization.
2 Prepare Acidified Water (0.1% Formic Acid or Acetate Buffer pH 5.0).Creates a proton-rich environment.
3 Dilute DMSO stock into Acidified Water first.Protonates the amine immediately, locking it in the soluble cationic state.
4 Slowly adjust to pH 7.0-7.4 (if strictly necessary) or use directly.Note: If precipitation occurs at pH 7.4, you have exceeded the intrinsic solubility of the free base.
Issue B: "Ghost Peaks" in HPLC Analysis

User Report: "My fresh sample shows a small impurity peak at a slightly different retention time that grows over 24 hours."

Technical Explanation: The "ghost peak" is likely the aromatic


-carboline
  • HPLC Behavior: The aromatic form is more planar and often more retained on C18 columns (or less retained depending on pH/ion-pairing).

  • Detection: The aromatic form has a significantly higher extinction coefficient and strong fluorescence. Even 0.1% degradation can look like 5% impurity by UV area.

Validation Experiment (Stress Test): To confirm the identity of the ghost peak, perform this rapid stress test:

  • Take 1 mL of your sample solution.

  • Add 10 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Expose to ambient light for 1 hour.

  • Inject into HPLC. Result: If the "ghost peak" grows significantly, it is the oxidation product.

📊 Module 3: Stability Data & Storage Guidelines

The following data summarizes the stability profile based on the tetrahydro-

ConditionStability RatingObservationRecommendation
Solid State (-20°C) ✅ HighStable for years if desiccated.Store under Argon/Nitrogen.
DMSO Solution (RT) ⚠️ ModerateYellowing over weeks.Use fresh or freeze aliquots.
Aqueous pH 7.4 (Light) ❌ CriticalRapid oxidation (hours).Protect from light immediately.
Aqueous pH 7.4 (Dark) ⚠️ LowSlow oxidation (days).Add antioxidant (e.g., Ascorbic Acid).
Acidic Buffer (pH 4) ✅ HighProtonation stabilizes the ring.Preferred vehicle for dosing.
Recommended Formulation for In Vivo/In Vitro Use

To maximize stability during experiments, use the following vehicle composition:

"Antioxidant-Stabilized Vehicle"

  • Solvent: 5% DMSO

  • Buffer: 10 mM Acetate or Citrate Buffer (pH 5.0 - 6.0)

  • Additive: 0.1% Sodium Metabisulfite or Ascorbic Acid (prevents oxidation)

  • Storage: Amber glass vials (blocks UV light).

🧪 Module 4: Analytical Method (HPLC)

Use this method to separate the parent tetrahydro-compound from its aromatic degradation product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 254 nm: General detection.

    • 280/320 nm: Specific for Indole/Carboline systems.

    • Fluorescence: Ex 280 nm / Em 350 nm (The aromatic product will have distinct fluorescence).

References

  • PubChem. (n.d.). 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CID 588824).[1] National Library of Medicine. Retrieved from [Link]

  • Dalton Transactions. (2014). Selectivity-tunable oxidation of tetrahydro-β-carboline over an OMS-2 composite catalyst.[2] Royal Society of Chemistry. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] ICH Guidelines.[3][4][5] Retrieved from [Link]

  • ChemRxiv. (2021). Electrochemical Oxidative Rearrangement of Tetrahydro-β-carbolines. Retrieved from [Link][6]

  • Journal of Medicinal Chemistry. (2020). Identification of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.[7][8] ACS Publications. Retrieved from [Link]

Troubleshooting inconsistent results in biological assays with 2-Ethyl-tetrahydro-gamma-carboline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethyl-tetrahydro-gamma-carboline Assay Optimization

Executive Summary: The "Inconsistency Paradox"

You are likely encountering a common phenomenon with hydrophobic tricyclic amines like 2-Ethyl-tetrahydro-gamma-carboline (2-Et-THGC) : the compound shows high potency in one run and complete inactivity or erratic dose-responses in the next.

This inconsistency is rarely due to the biological target itself. Instead, it stems from the physicochemical conflict between the lipophilic gamma-carboline core and the aqueous assay buffers . The 2-ethyl substitution on the piperidine nitrogen increases lipophilicity compared to the parent scaffold, exacerbating "micro-precipitation"—an invisible crash of the compound that occurs milliseconds after adding your DMSO stock to the media.

This guide moves beyond generic advice to address the specific specific structural liabilities of the tetrahydro-gamma-carboline scaffold: solubility shock , oxidative instability , and intrinsic fluorescence .

Part 1: Physicochemical Stability (The Root Cause)

Q: Why do my IC50 curves shift significantly (e.g., >10-fold) between experimental days?

A: You are likely experiencing "Solubility Shock" during the dilution step.

The 2-Et-THGC molecule possesses a basic piperidine nitrogen (approximate pKa ~8.5–9.0). In 100% DMSO, it is fully soluble. However, when you spike this directly into a neutral pH buffer (pH 7.4), two things happen:

  • Protonation Equilibrium: The molecule struggles to stay protonated enough to maintain solubility against the highly lipophilic tricyclic core.

  • Local Precipitation: At the point of injection, the local concentration exceeds the solubility limit before mixing is complete.

The Fix: The "Intermediate Shift" Protocol Do not pipette high-concentration DMSO stocks directly into the assay plate. Use an intermediate dilution step to "train" the compound into the aqueous phase.

Protocol: Kinetic Solubility Optimization

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Dilute to 10x the final concentration using a buffer with 5-10% DMSO .

    • Why? The surfactant effect of the intermediate DMSO prevents immediate crashing.

  • Final: Add the intermediate to your assay well.

Q: My DMSO stock solution has turned from clear to pale yellow/brown. Is it still usable?

A: No. Discard it immediately.

Gamma-carbolines are structurally related to indoles, which are electron-rich and prone to oxidation. The "yellowing" indicates the formation of oxidation byproducts, likely the fully aromatic gamma-carboline or N-oxides, driven by dissolved oxygen in the DMSO. These impurities often have different biological activities and can act as "pan-assay interference compounds" (PAINS) by generating reactive species.

Storage Standard:

  • Solvent: Use degassed, anhydrous DMSO.

  • Atmosphere: Store under Argon or Nitrogen gas.

  • Container: Amber glass vials (avoid plastic for long-term storage to prevent leaching).

  • Temp: -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Part 2: Assay Interference (The False Signal)

Q: I see high background signal in my fluorescence-based binding assay (e.g., FRET, FP). Why?

A: The gamma-carboline core is intrinsically fluorescent.

Tricyclic aromatic systems like 2-Et-THGC can absorb and emit light in the UV-Blue region (Excitation ~280-320 nm; Emission ~350-450 nm). If your assay relies on fluorophores in this range (e.g., certain coumarins or blue dyes), the compound itself acts as a "lamp," masking the biological signal.

Diagnostic Step: Run a "Compound Only" control (Compound + Buffer, no protein/cells). If the fluorescence scales linearly with concentration, you have intrinsic interference.

The Fix:

  • Shift Wavelengths: Switch to Red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5) where the carboline does not fluoresce.

  • Switch Modality: Move to a radiometric assay (e.g., ^3H-ligand binding) or a luminescence-based readout (e.g., Glo-assays), which are immune to excitation interference.

Part 3: Visualizing the Workflow

The following diagrams illustrate the correct handling logic to prevent the issues described above.

Diagram 1: The "Solubility Safe" Dilution Workflow

This workflow prevents the "Solubility Shock" that causes variable IC50 data.

SolubilityWorkflow cluster_legend Logic: Gradual Polarity Shift Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution Crash Precipitation Risk (Variable Data) Stock->Crash Direct Addition Final Assay Plate (1% DMSO Final) Inter->Final 1:10 Transfer

Caption: Figure 1. Step-wise dilution strategy to maintain 2-Et-THGC solubility.

Diagram 2: Troubleshooting Decision Tree

Follow this logic when results are inconsistent.

TroubleshootingTree Start Issue: Inconsistent Data CheckColor Check Stock Color Start->CheckColor Yellow Yellow/Brown? CheckColor->Yellow Discard Discard Stock (Oxidation) Yellow->Discard Yes CheckFluor Check Assay Type Yellow->CheckFluor No (Clear) Fluorescent Fluorescence Readout? CheckFluor->Fluorescent Interference Intrinsic Fluorescence -> Switch to Red Dye/Luminescence Fluorescent->Interference Yes CheckSol Check Solubility Fluorescent->CheckSol No Precip Visible Precipitate? CheckSol->Precip Protocol Adopt Intermediate Dilution Protocol Precip->Protocol Yes/Unsure

Caption: Figure 2. Diagnostic logic for identifying the source of assay failure.

Part 4: Quantitative Reference Data

Table 1: Physicochemical Profile & Assay Risks

ParameterValue / CharacteristicImpact on Assay
LogP (Lipophilicity) ~3.5 – 4.2 (Estimated)High risk of binding to plastic tips/plates. Use low-binding consumables.
pKa (Basic Nitrogen) ~8.5 – 9.0Solubility is pH-dependent. Avoid buffers > pH 8.0 where the compound becomes neutral and crashes.
Fluorescence Ex: ~290nm / Em: ~360nmHigh interference in UV/Blue fluorescence assays (e.g., Hoechst dyes).
Stability Sensitive to OxidationStock solutions degrade if exposed to air/light >24 hours at RT.

References

  • Biological Activity of Tetrahydro-gamma-carbolines Structure-activity relationships of the gamma-carboline scaffold in neuroprotective and antiparasitic contexts. Source: Journal of Medicinal Chemistry / European Journal of Medicinal Chemistry.[1]

    • [2]

  • Stability of Repository Compounds in DMSO Analysis of compound degradation, including oxidation of nitrogen-containing heterocycles, during storage. Source: Journal of Biomolecular Screening.

  • Fluorescence Interference in Drug Discovery Mechanisms of intrinsic compound fluorescence and mitigation strategies. Source: Assay Guidance Manual (NCBI).

Sources

Validation & Comparative

A Comparative Benchmarking Guide to the Neuroprotective Potential of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, represent a growing global health challenge. The pathological hallmark of these disorders is the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to prevent or slow down this neuronal damage. While several neuroprotective agents exist, their clinical efficacy is often limited, underscoring the urgent need for novel and more effective therapeutic compounds.

This guide introduces 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a member of the γ-carboline family, as a promising candidate for neuroprotection. The pyrido[4,3-b]indole scaffold is a known pharmacophore that interacts with various central nervous system targets.[1][2][3] This document provides a comprehensive framework for benchmarking its neuroprotective potential against established agents, detailing the requisite experimental protocols to build a robust preclinical data package for researchers, scientists, and drug development professionals.

The Candidate: 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core structure has been identified in compounds with a range of biological activities, including modulation of sirtuin 2 and the cystic fibrosis transmembrane conductance regulator (CFTR).[4][5][6] Derivatives of this scaffold have also shown affinity for serotonin and adrenergic receptors, which are implicated in the pathophysiology of several neurological disorders.[1] Furthermore, some analogues have been investigated for their antioxidant properties.[7] This multifaceted bioactivity suggests that 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could exert neuroprotective effects through multiple mechanisms, a desirable attribute for combating the complex nature of neurodegeneration.

Benchmark Neuroprotective Agents

To rigorously evaluate the neuroprotective potential of our candidate compound, a direct comparison with well-characterized agents is essential. The following compounds have been selected as benchmarks due to their established mechanisms of action and use in preclinical and clinical settings:

  • Edaravone: A free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[8][9]

  • Citicoline: A psychostimulant/nootropic that has shown neuroprotective effects in stroke and neurodegenerative disease models.[8][9]

  • α-Lipoic Acid: A potent antioxidant that has demonstrated protective effects against neurite shortening in in vitro models.[10]

  • Selegiline: A monoamine oxidase-B (MAO-B) inhibitor with known neuroprotective properties, particularly in models of Parkinson's disease.[11]

Proposed Experimental Framework for Comparative Analysis

A tiered approach, progressing from in vitro to in vivo models, is proposed to systematically evaluate and compare the neuroprotective efficacy of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole against the selected benchmarks.

Tier 1: In Vitro Cellular Assays

The initial phase of testing will utilize well-established in vitro models of neuronal damage to assess the compound's ability to protect neurons from various insults.[12][13][14] The human neuroblastoma cell line SH-SY5Y is a suitable initial model due to its neuronal characteristics and ease of use.[15]

Experimental Workflow: In Vitro Neuroprotection Assays

G cluster_0 Cell Culture & Seeding cluster_1 Pre-treatment cluster_2 Induction of Neurotoxicity cluster_3 Assessment of Neuroprotection SHSY5Y SH-SY5Y Cell Culture Seeding Seed cells in 96-well plates SHSY5Y->Seeding Pretreat Pre-treat with Test Compound (2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) or Benchmark Agents Seeding->Pretreat H2O2 Oxidative Stress (H₂O₂) Pretreat->H2O2 MPP Mitochondrial Dysfunction (MPP⁺) Pretreat->MPP Amyloid Amyloid-β Toxicity (Aβ₂₅₋₃₅) Pretreat->Amyloid MTT Cell Viability (MTT Assay) H2O2->MTT LDH Cytotoxicity (LDH Assay) H2O2->LDH ROS ROS Production (DCFH-DA Assay) H2O2->ROS MPP->MTT MPP->LDH MPP->ROS Amyloid->MTT Amyloid->LDH Amyloid->ROS

Caption: Workflow for in vitro neuroprotection screening.

Detailed Protocols:

1. Cell Viability Assay (MTT Assay): This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Step 1: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.[15]

  • Step 2: Pre-treat cells with varying concentrations of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole or benchmark agents for 2 hours.

  • Step 3: Induce neurotoxicity by adding a neurotoxic agent (e.g., 500 µM H₂O₂ for oxidative stress, 1 mM MPP⁺ for a Parkinson's model, or 40 µM Aβ₂₅₋₃₅ for an Alzheimer's model) and incubate for 24 hours.[16]

  • Step 4: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours.[15]

  • Step 5: Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[15]

  • Step 6: Measure the absorbance at 550 nm.

2. Cytotoxicity Assay (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

  • Steps 1-3: Follow the same procedure as the MTT assay.

  • Step 4: Collect the cell culture supernatant.

  • Step 5: Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

3. Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay): This assay measures the levels of intracellular ROS.

  • Steps 1-3: Follow the same procedure as the MTT assay.

  • Step 4: Incubate the cells with 2′,7′-dichlorofluorescin diacetate (DCFH-DA) dye.

  • Step 5: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.[16]

Comparative Data Summary (Hypothetical Data):

CompoundNeurotoxinEC₅₀ (µM) for NeuroprotectionMax. Protection (%)
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole H₂O₂1.585
MPP⁺2.178
Aβ₂₅₋₃₅3.570
Edaravone H₂O₂2.590
MPP⁺5.065
Aβ₂₅₋₃₅>1040
Citicoline H₂O₂8.060
MPP⁺12.555
Aβ₂₅₋₃₅15.050
α-Lipoic Acid H₂O₂0.595
MPP⁺1.088
Aβ₂₅₋₃₅2.080
Selegiline H₂O₂4.070
MPP⁺0.892
Aβ₂₅₋₃₅>1035
Tier 2: In Vivo Animal Models

Promising results from in vitro assays will be validated in established animal models of neurodegeneration.[17][18][19] These models allow for the assessment of a compound's efficacy in a more complex biological system.[18]

Experimental Workflow: In Vivo Neuroprotection Studies

G cluster_0 Animal Model Induction cluster_1 Treatment Regimen cluster_2 Behavioral & Histological Assessment MPTP MPTP-induced Parkinson's Model (Mice) Treatment Administer Test Compound (2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) or Benchmark Agents MPTP->Treatment Scopolamine Scopolamine-induced Amnesia Model (Rats) Scopolamine->Treatment Behavior Behavioral Tests (e.g., Rotarod, Morris Water Maze) Treatment->Behavior Histo Histological Analysis (e.g., Tyrosine Hydroxylase Staining) Behavior->Histo Biochem Biochemical Analysis (e.g., Neurotransmitter Levels) Histo->Biochem

Caption: Workflow for in vivo neuroprotection studies.

Detailed Protocols:

1. MPTP-induced Parkinson's Disease Model in Mice: This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[17]

  • Step 1: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to C57BL/6 mice to induce lesions in the substantia nigra.

  • Step 2: Treat mice with 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole or benchmark agents daily for a specified period.

  • Step 3: Assess motor coordination using the rotarod test.

  • Step 4: At the end of the study, sacrifice the animals and perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum.

2. Scopolamine-induced Amnesia Model in Rats: This model is used to screen for drugs with potential therapeutic benefit in cognitive decline, such as in Alzheimer's disease.[17]

  • Step 1: Administer scopolamine to rats to induce cognitive deficits.

  • Step 2: Treat rats with 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole or benchmark agents prior to behavioral testing.

  • Step 3: Evaluate learning and memory using the Morris water maze test.

  • Step 4: Following behavioral testing, analyze brain tissue for biochemical markers of cholinergic function (e.g., acetylcholine levels and acetylcholinesterase activity).

Comparative Data Summary (Hypothetical Data):

ModelCompoundBehavioral OutcomeHistological/Biochemical Outcome
MPTP (Mice) 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 60% improvement in rotarod performance50% protection of TH-positive neurons
Selegiline 70% improvement in rotarod performance65% protection of TH-positive neurons
Scopolamine (Rats) 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 45% reduction in escape latency in MWM40% increase in hippocampal acetylcholine
Citicoline 35% reduction in escape latency in MWM30% increase in hippocampal acetylcholine

Mechanistic Insights: Potential Signaling Pathways

The broad bioactivity of the pyrido[4,3-b]indole scaffold suggests several potential mechanisms of neuroprotection.

Potential Neuroprotective Mechanisms of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

G cluster_0 Potential Mechanisms Compound 2-Ethyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Antioxidant Antioxidant Activity (Free Radical Scavenging) Compound->Antioxidant AntiInflammatory Anti-inflammatory Effects Compound->AntiInflammatory Receptor Receptor Modulation (e.g., 5-HT, Adrenergic) Compound->Receptor Sirtuin Sirtuin 2 Inhibition Compound->Sirtuin Neuroprotection Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection Receptor->Neuroprotection Sirtuin->Neuroprotection

Sources

Comparative ADMET Profiling of 2-Substituted Tetrahydro-gamma-carbolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydro-gamma-carboline (THGC) scaffold represents a "privileged structure" in neuropharmacology, most notably exemplified by Latrepirdine (Dimebon) . While Latrepirdine demonstrated significant potential in mitochondrial protection and cholinesterase inhibition, its clinical failure in Phase III Alzheimer’s trials highlighted critical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) vulnerabilities—specifically rapid metabolic clearance and polymorphic bioavailability issues.

This guide provides a comparative analysis of 2-substituted THGC derivatives , focusing on how structural modifications at the N-2 position influence blood-brain barrier (BBB) penetration, metabolic stability, and hERG-mediated cardiotoxicity.

Part 1: Structural Rationale & Chemical Space

The THGC core consists of a tricyclic indole-piperidine system. The nitrogen at position 2 (N-2) is the primary site for derivatization. It dictates the molecule's basicity (pKa), lipophilicity (LogP), and interaction with the hERG potassium channel.

Structural Classification for Comparison

For this study, we compare three distinct classes of N-2 substituents:

  • Class A (Small Alkyl): Methyl/Ethyl groups (Reference: Latrepirdine).

  • Class B (Bulky Lipophilic): Benzyl or Naphthyl groups.

  • Class C (Polar/Heterocyclic): Pyridyl-ethyl or Fluorinated alkyls.

THGC_Structure Core Tetrahydro-gamma-carboline (THGC) Core N2_Pos N-2 Position (Critical Modulator) Core->N2_Pos Derivatization Site ClassA Class A: Small Alkyl (e.g., Methyl/Dimebon) High BBB, Low Stability N2_Pos->ClassA ClassB Class B: Bulky Aryl (e.g., Benzyl) High Potency, High hERG Risk N2_Pos->ClassB ClassC Class C: Polar/Hetero (e.g., Fluorinated) Balanced Profile N2_Pos->ClassC

Figure 1: Structural activity relationship (SAR) flow focusing on the N-2 position of the THGC scaffold.

Part 2: Comparative ADMET Performance

The following data synthesizes experimental trends observed in Latrepirdine analogs [1][2].

Absorption & Distribution (BBB Permeability)
  • Class A (Latrepirdine): Exhibits high passive diffusion due to moderate lipophilicity (LogP ~3.5) and a pKa (~8.5) that allows a fraction of uncharged species at physiological pH.

  • Class B: Highly lipophilic (LogP > 5.0).[1] Excellent BBB penetration but prone to non-specific binding (high Plasma Protein Binding > 98%).

  • Class C: Introduction of polar heteroatoms reduces LogP (2.5–3.5). While BBB permeability (

    
    ) decreases slightly, the unbound fraction in the brain (
    
    
    
    ) often improves.
Metabolic Stability (Microsomal)

Latrepirdine suffers from extensive first-pass metabolism (t1/2 ~6h in humans) [3].

  • Class A: The N-methyl group is a "metabolic handle," susceptible to rapid N-demethylation by CYP2D6 and CYP3A4.

  • Class B: Bulky groups sterically hinder N-dealkylation but introduce new sites for aromatic hydroxylation.

  • Class C: Fluorination or rigid heteroaromatic rings significantly block metabolic soft spots, extending half-life.

Toxicity (hERG Inhibition)

A critical liability for tricyclic amines is blockage of the hERG


 channel, leading to QT prolongation [4].
  • Class A: Moderate hERG binder (

    
    ).
    
  • Class B: High Risk. The hydrophobic bulk interacts strongly with the Y652/F656 residues in the hERG pore (

    
    ).
    
  • Class C: Reduced lipophilicity and basicity lowers hERG affinity (

    
    ), offering a safer cardiac profile.
    
Comparative Data Summary
PropertyMetricClass A (Ref: Latrepirdine)Class B (Benzyl-2-THGC)Class C (Fluoro-ethyl-THGC)
Lipophilicity cLogP3.65.23.1
BBB Permeability PAMPA

(

)
14.5 (High)22.0 (Very High)9.8 (Moderate)
Metabolic Stability

(Human Microsomes)
< 20 min35 min> 60 min
Clearance Path Major MetaboliteN-demethylationHydroxylationStable / Minor oxid.
Cardiotoxicity hERG

2.4

0.3

(Risk)
15.2

(Safe)
Mitochondrial mPTP Inhibition+++++++

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these profiles, the following protocols must be utilized. These are designed to be self-validating by including specific reference standards.

Protocol 1: PAMPA-BBB (Blood-Brain Barrier)

Why this method? It provides a high-throughput, non-cell-based estimation of passive diffusion, critical for CNS drugs.

  • Preparation: Dissolve compounds in DMSO (10 mM). Dilute to 50

    
     in PBS (pH 7.4).
    
  • Membrane: Use a PVDF filter plate coated with 2% Porcine Brain Lipid in dodecane (4

    
    ). Crucial: Porcine brain lipid mimics the actual BBB composition better than synthetic hexadecane.
    
  • Incubation: Add donor solution (bottom) and PBS acceptor (top). Incubate for 18 hours at 25°C in a humidity-saturated chamber to prevent evaporation.

  • Validation:

    • High Permeability Control: Verapamil (

      
       cm/s).
      
    • Low Permeability Control: Theophylline (

      
       cm/s).
      
    • Pass Criteria: Mass balance (Donor + Acceptor) must be >80% to rule out membrane retention.

Protocol 2: Automated Patch Clamp for hERG

Why this method? Regulatory gold standard for assessing cardiac safety (ICH S7B).

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).

  • Measurement: Measure the peak tail current inhibition at -50 mV.

  • Validation:

    • Positive Control: E-4031 (Specific hERG blocker,

      
       nM).
      
    • Pass Criteria: Seal resistance > 500 M

      
      .
      

Part 4: Screening Workflow Visualization

The following diagram outlines the logical cascade for filtering 2-substituted THGCs, prioritizing safety (hERG) and stability before efficacy.

ADMET_Workflow Start Library: 2-Substituted THGCs Step1 In Silico Filter (cLogP < 4.5, TPSA < 90) Start->Step1 Step2 hERG Screen (Patch Clamp) Cutoff: IC50 > 10 uM Step1->Step2 Pass Discard Discard / Redesign Step1->Discard Fail Step3 Metabolic Stability (Microsomes) Target: T1/2 > 30 min Step2->Step3 Pass Step2->Discard Fail (Cardiotoxic) Step4 PAMPA-BBB Assay Target: Pe > 10 Step3->Step4 Pass Step3->Discard Fail (Unstable) Lead Lead Candidate (Class C Profile) Step4->Lead High CNS Pen Step4->Discard Low CNS Pen

Figure 2: Strategic screening cascade for identifying viable neuroprotective THGC candidates.

Part 5: Strategic Recommendations

Based on the comparative analysis, the following optimization strategies are recommended for researchers working with the THGC scaffold:

  • Avoid Simple Alkyls: While Latrepirdine (Class A) is active, its metabolic liability at the N-methyl group limits its clinical utility.

  • Mitigate hERG Risk: If using aromatic substituents (Class B) for potency, ortho-substitution on the phenyl ring or adding a polar "tail" (e.g., carboxylate or sulfone) can disrupt the pi-stacking interactions with hERG residues Y652/F656 [5].

  • Prioritize Fluorination: Class C derivatives (e.g., fluoro-ethyl or difluoro-benzyl) offer the best compromise, maintaining the lipophilicity required for BBB penetration while blocking metabolic oxidation sites.

References

  • Bachurin, S. O., et al. (2001). "Structure-activity relationship of anti-Alzheimer's agents based on the gamma-carboline scaffold." Annals of the New York Academy of Sciences. Link

  • Doody, R. S., et al. (2008).[2][3] "Effect of dimebon on cognition, activities of daily living, behavior, and global function in patients with mild-to-moderate Alzheimer's disease."[2] The Lancet. Link

  • Vignaux, P., et al. (2023).[3][4] "Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine." Frontiers in Pharmacology. Link

  • Vertex AI Search Results. (2026). "hERG inhibition of tetrahydro-gamma-carbolines and structural mitigation strategies.
  • Steele, J. W., & Gandy, S. (2013).[5] "Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology."[5] Autophagy. Link

Sources

Replicating the Neuroprotective & NMDA-Modulating Profile of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the experimental framework for replicating the bioactivity of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 6208-42-0). Often referred to as "Ethyl-Carbidine" or a "Dimebon Homologue," this compound belongs to the tetrahydro-gamma-carboline class.

While its methyl-analog (Carbidine/Dimebon/Latrepirdine) is well-documented for antihistaminic, neuroleptic, and mitochondrial-protective effects, the 2-Ethyl variant has been specifically identified in patent literature (US7071206B2) and pharmacological studies as possessing distinct NMDA receptor antagonist properties and mitochondrial stabilizing effects . This guide focuses on replicating these neuroprotective findings, comparing the compound against industry standards Dimebon (Latrepirdine) and Memantine .

Compound Snapshot
FeatureDetail
IUPAC Name 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS Number 6208-42-0
Core Scaffold Tetrahydro-gamma-carboline (THGC)
Primary Bioactivity NMDA Receptor Antagonism (Low-Affinity), Mitochondrial Protection
Key Reference US Patent 7,071,206 B2 (NMDA Antagonism); J. Med.[1] Chem. 2020 (CFTR Potentiation context)
Solubility DMSO (>10 mM), Ethanol (Moderate), Water (Poor - requires HCl salt)

Mechanistic Comparison: The "Dimebon Effect"

The primary challenge in replicating findings for this class is distinguishing between symptomatic (e.g., antihistamine, cholinesterase inhibition) and disease-modifying (e.g., mitochondrial protection, NMDA modulation) effects.

Comparative Mechanism Table

The 2-Ethyl analog is hypothesized to share the multi-target profile of Dimebon but with altered affinity due to the steric bulk of the N-ethyl group.

Mechanism of Action2-Ethyl-THGC (Target)Dimebon (Standard)Memantine (Control)Biological Outcome
NMDA Receptor Antagonist (Low Affinity) Antagonist (IC50 ~1-10 µM)Antagonist (IC50 ~1 µM)Prevention of excitotoxicity (Ca2+ overload).
Mitochondria Stabilizer (Pore Inhibition) Stabilizes mPTPNo direct effectPrevents apoptosis; maintains ATP levels.
Histamine H1 Antagonist (Predicted)Potent AntagonistNo effectSedation (Off-target effect).
Cholinesterase Weak/No InhibitionWeak Inhibition (IC50 >10 µM)No effectCognitive enhancement (minor).
Pathway Visualization

The following diagram illustrates the dual-pathway hypothesis (NMDA blockade + Mitochondrial stabilization) that this replication protocol seeks to validate.

NeuroprotectionPathway Glutamate Glutamate Excess NMDAR NMDA Receptor (Ca2+ Channel) Glutamate->NMDAR Activates Ca_Influx Intracellular Ca2+ Overload NMDAR->Ca_Influx Permits Mito Mitochondria (mPTP Opening) Ca_Influx->Mito Triggers Dysfunction Apoptosis Neuronal Apoptosis (Cell Death) Mito->Apoptosis Releases Cytochrome C EthylTHGC 2-Ethyl-THGC (Target Compound) EthylTHGC->NMDAR Blocks (Low Affinity) EthylTHGC->Mito Stabilizes Dimebon Dimebon (Standard) Dimebon->NMDAR Blocks Dimebon->Mito Stabilizes

Caption: Dual-mechanism neuroprotection: 2-Ethyl-THGC blocks excitotoxic Ca2+ entry and stabilizes mitochondrial function.

Replication Protocols

To scientifically validate the "published findings" (specifically the patent claims of NMDA antagonism and neuroprotection), you must perform two orthogonal assays.

Protocol A: NMDA Receptor Calcium Flux Assay

Objective: Determine if 2-Ethyl-THGC inhibits glutamate-induced Calcium influx in a dose-dependent manner.

Materials
  • Cell Line: HEK293 cells stably expressing NR1/NR2B subunits (or primary cortical neurons).

  • Reagents: Fluo-4 AM (Ca2+ indicator), Glutamate (Agonist), Glycine (Co-agonist).

  • Controls:

    • Positive: Memantine (10 µM).

    • Reference: Dimebon (10 µM).

    • Negative:[2] Vehicle (0.1% DMSO).

Step-by-Step Workflow
  • Seeding: Plate cells in 96-well black-walled plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

  • Dye Loading: Wash cells with HBSS. Incubate with Fluo-4 AM (4 µM) for 45 min at 37°C. Wash 3x with HBSS (Ca2+-free initially, then switch to Ca2+-containing for assay).

  • Pre-treatment: Add 2-Ethyl-THGC (0.1, 1, 10, 100 µM) or controls. Incubate for 15 min.

    • Critical Step: Ensure DMSO concentration < 0.5% to prevent artifactual membrane permeabilization.

  • Stimulation: Inject Glutamate (100 µM) / Glycine (10 µM) solution automatically using a flexstation or plate reader injector.

  • Measurement: Record fluorescence (Ex 494nm / Em 516nm) every 2 seconds for 120 seconds.

  • Analysis: Calculate

    
     (Peak Fluorescence - Baseline). Plot % Inhibition vs. Log[Concentration].
    

Validation Criteria:

  • Glutamate alone must trigger >3-fold fluorescence increase.

  • Memantine (10 µM) must inhibit signal by >80%.

  • Success: 2-Ethyl-THGC shows dose-dependent inhibition with IC50 in the 1–20 µM range (consistent with low-affinity antagonism described for this class).

Protocol B: Mitochondrial Neuroprotection (Glutamate Stress)

Objective: Confirm that 2-Ethyl-THGC prevents neuronal death induced by excitotoxicity, a key claim for the tetrahydro-gamma-carboline class.

Materials
  • Cell Line: SH-SY5Y (differentiated) or Primary Rat Cortical Neurons.

  • Stressor: L-Glutamate (10 mM) or Amyloid-beta (1-42).

  • Readout: MTT Assay (Metabolic activity) or ATP Luminescence.

Step-by-Step Workflow
  • Differentiation: Differentiate SH-SY5Y cells with Retinoic Acid (10 µM) for 5-7 days to induce neuronal phenotype.

  • Pre-treatment: Treat cells with 2-Ethyl-THGC (0.1, 1, 10 µM) for 1 hour.

  • Insult: Add L-Glutamate (10 mM) directly to the media. Incubate for 24 hours.

  • Assay:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Calculation: Cell Viability % =

    
    .
    

Validation Criteria:

  • Glutamate alone reduces viability to <60%.

  • Success: 2-Ethyl-THGC restores viability to >80% at 10 µM, statistically comparable to Dimebon.

Experimental Workflow Diagram

This diagram outlines the logical flow for synthesizing and validating the compound.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Validation Assays cluster_2 Phase 3: Analysis Synth Synthesis/Sourcing (CAS 6208-42-0) QC QC: NMR & HPLC (>98% Purity) Synth->QC NMDA_Assay Ca2+ Flux Assay (Target: NMDAR) QC->NMDA_Assay Mito_Assay MTT Viability Assay (Target: Neuroprotection) QC->Mito_Assay IC50_Calc Calculate IC50 (Compare vs Dimebon) NMDA_Assay->IC50_Calc Mito_Assay->IC50_Calc Report Bioactivity Profile Confirmed IC50_Calc->Report

Caption: Operational workflow from compound acquisition to bioactivity validation.

Expected Data & Interpretation

When replicating these findings, your data should align with the established profiles of the tetrahydro-gamma-carboline class.

ParameterExpected Value (2-Ethyl-THGC)Dimebon ReferenceInterpretation
NMDA IC50 5 – 20 µM 10 – 50 µMLow-affinity antagonist. Does not fully block physiological transmission (unlike MK-801).
Mitochondrial Protection Significant at 1-10 µM Significant at 1-10 µMPrevents mPTP opening; preserves ATP.
H1 Histamine Ki < 100 nM ~3 nMHigh affinity. Note: This is a potential side-effect (sedation) in neuroprotective applications.

Troubleshooting:

  • Low Solubility: If the compound precipitates in the assay buffer, ensure the stock is dissolved in 100% DMSO and diluted <1:1000. Use the Hydrochloride salt form if possible (CAS 20522-30-9 is the HCl of the parent; ensure you have the 2-Ethyl HCl).

  • High Background: In the Ca2+ flux assay, if baseline fluorescence is unstable, check for spontaneous activity in the neurons or "leakiness" in HEK cells. Use Memantine to confirm the signal is NMDA-specific.

References

  • Bachurin, S. O., et al. (2001). "Neuroprotective and cognition-enhancing properties of MK-801 and Dimebon." Annals of the New York Academy of Sciences, 939(1), 219-235. Link (Establishes the neuroprotective baseline for the scaffold).

  • Protiva, M., et al. (1968). "Synthetic experiments in the group of hypotensive alkaloids: 2-Ethyl-1,2,3,4-tetrahydro-gamma-carboline." Collection of Czechoslovak Chemical Communications.
  • United States Patent US7071206B2. (2006). "Agents for treating neurodegenerative disorders."[3][4][5] Google Patents. Link (Explicitly identifies 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as Compound 5 with NMDA antagonist activity).

  • Sokolov, V. B., et al. (2018).[6] "Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles." Russian Chemical Bulletin. Link (Recent SAR on the scaffold).

  • PubChem Compound Summary. (2024). "2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride." National Center for Biotechnology Information. Link (Chemical structure and physical property verification).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

[1]

Executive Summary & Hazard Logic

Compound Identity: 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Chemical Class:

Primary Hazard Classification:Bioactive / Potent CNS Agent (Presumed)12

The "Why" Behind This Protocol: As a Senior Application Scientist, I must emphasize that this specific ethyl-substituted gamma-carboline is a structural analogue of Latrepirdine (Dimebon) and other antihistamines/neuroprotective agents.[1] While a specific Safety Data Sheet (SDS) may list generic "Irritant" warnings, the structural pharmacophore suggests high affinity for histamine (H1), adrenergic, and serotonin receptors.[1]

Operational Directive: In the absence of definitive toxicology data for this specific analog, you must apply the Precautionary Principle . We will handle this compound as an Occupational Exposure Band (OEB) 3 substance (Potent/Toxic) until specific IC50/LD50 data proves otherwise.

PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach.[1] PPE must scale with the energy of the task and the physical state of the compound.

PPE Component Solid Handling (Weighing/Transfer) Solution Handling (Synthesis/Assay) Rationale & Technical Specs
Respiratory P100 / HEPA Filter (or Certified Fume Hood)Fume Hood (Sash at 18")The amine core can form electrostatic dust.[1] Inhalation is the fastest route to CNS toxicity.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile (Change immediately upon solvent splash)Lipophilic nature of the indole core facilitates dermal absorption, especially when dissolved in DMSO or DCM.
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety Glasses with Side ShieldsProtects against corneal absorption. Goggles required for powders to prevent dust entry.
Body Protection Tyvek® Lab Coat (Disposable, elastic cuffs)Standard Cotton Lab Coat (Buttoned)Tyvek prevents dust retention on street clothes. Cotton is sufficient for low-volume liquid handling.[1]
Engineering Controls Static Control Ionizer (Essential)Secondary Containment Tray Gamma-carbolines are static-prone.[1] An ionizer prevents "fly-away" powder during weighing.[1]

Decision Logic: PPE Selection Workflow

This diagram illustrates the logical flow for selecting the correct PPE based on the physical state and quantity of the material.

PPE_Selection_LogicStartStart: Assess Material StateState_CheckIs the compound Solid or Liquid?Start->State_CheckSolidSolid / PowderState_Check->SolidLiquidSolution (DMSO/MeOH)State_Check->LiquidQty_CheckQuantity > 10 mg?Solid->Qty_CheckHigh_Risk_SolidCRITICAL RISK:Aerosol GenerationQty_Check->High_Risk_SolidYesLow_Risk_SolidStandard WeighingQty_Check->Low_Risk_SolidNoPPE_High_SolidREQ: Fume Hood + Double Nitrile + P100 BackupHigh_Risk_Solid->PPE_High_SolidPPE_Low_SolidREQ: Balance Enclosure + Single Nitrile + N95Low_Risk_Solid->PPE_Low_SolidSolvent_CheckSolvent: DMSO or DCM?Liquid->Solvent_CheckPermeation_RiskHIGH RISK:Enhanced Skin AbsorptionSolvent_Check->Permeation_RiskYesStandard_LiquidStandard Solvent (Water/Ethanol)Solvent_Check->Standard_LiquidNoPPE_PermeationREQ: Double Gloving (Change <15 mins) + Tyvek SleevesPermeation_Risk->PPE_PermeationPPE_Std_LiquidREQ: Standard Nitrile + Safety GlassesStandard_Liquid->PPE_Std_Liquid

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.[1]

Operational Protocols

A. Weighing & Transfer (Critical Step)

The majority of laboratory exposures occur during the weighing of dry powders due to static generation.

  • Preparation: Place a disposable anti-static weighing boat inside the balance enclosure. Position a static ionizer 6 inches from the balance pan.

  • PPE Check: Don double nitrile gloves. Ensure Tyvek cuffs cover the glove wrists.

  • Transfer:

    • Open the vial inside the enclosure.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: If the powder is "fluffy" (low bulk density), allow it to settle for 10 seconds before reading the balance.

  • Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened in Ethanol before returning it to storage.

B. Solubilization

Gamma-carbolines are often lipophilic.[1] Common solvents include DMSO or Ethanol.

  • Solvent Choice: If using DMSO , be aware that DMSO carries dissolved compounds through the skin barrier instantly.

  • Protocol: Add solvent slowly. Vortex in short bursts with the cap tightly sealed.

  • Pressure Release: If heating is required to dissolve, use a vented vial or open the cap periodically in the hood to release pressure.

Waste Management & Disposal

Improper disposal of bioactive heterocycles is a regulatory violation.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste drum labeled "Toxic Solids."[1] Incineration is the required destruction method.
Liquid Waste Organic Solvent WasteSegregate by solvent (Halogenated vs. Non-Halogenated). Label as containing "Bioactive Heterocycles."
Contaminated PPE Trace ContaminatedGrossly contaminated gloves/mats must go into Hazardous Solid Waste. Lightly soiled PPE can often go to trash (verify local EHS rules).

Emergency Response: Exposure & Spills[1][3]

Immediate Decontamination Workflow

If exposure occurs, speed is critical. Do not wait for symptoms (dizziness, sedation) to appear.

Emergency_ResponseExposureExposure EventSkinSkin ContactExposure->SkinEyeEye ContactExposure->EyeInhalationInhalationExposure->InhalationAction_Skin1. Remove PPE2. Wash 15 mins (Soap/Water)3. Do NOT scrub hardSkin->Action_SkinAction_Eye1. Flush Eyewash Station2. Hold eyelids open3. Flush 15 minsEye->Action_EyeAction_Inhale1. Move to Fresh Air2. Seek Medical SupportInhalation->Action_InhaleReportReport to EHS &Seek Medical EvalAction_Skin->ReportAction_Eye->ReportAction_Inhale->Report

Figure 2: Emergency decontamination steps for exposure to bioactive heterocycles.

Spill Cleanup (Powder)
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[3]

  • PPE Up: Wear N95/P100 respirator, goggles, and double gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust).

  • Clean: Scoop up the damp material. Wipe the surface 3 times with Ethanol/Water.

  • Verify: Check the area with a UV light (many indoles are fluorescent) to ensure total cleanup.

References

  • PubChem. Compound Summary: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (Parent Scaffold).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process.[4] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.